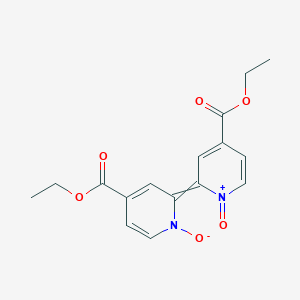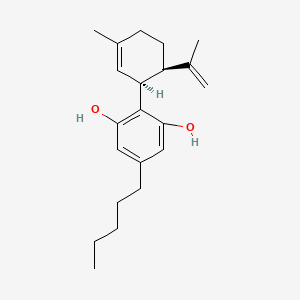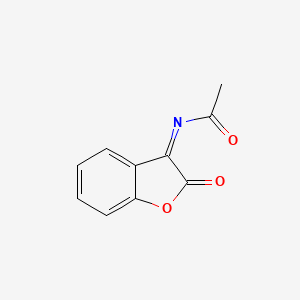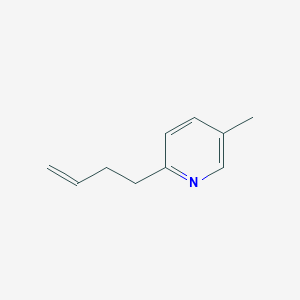
5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: is a chemical compound with a complex structure that includes a methoxy group, multiple methyl groups, and a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a naphthalene derivative followed by the introduction of the methoxy group and the amine functionality. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the methoxy group or the amine functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as acting as receptor agonists or antagonists.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
- (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Naphthalene, 1,2,3,4-tetrahydro-
Uniqueness: The uniqueness of 5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-10-11-6-5-7-14(16-4)12(11)8-9-13(10)15(2)3/h5-7,10,13H,8-9H2,1-4H3 |
InChI-Schlüssel |
ZCNTYKAJYPYMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC2=C1C=CC=C2OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)


![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)

![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)

![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)


